2-(butane-1-sulfinyl)pentanoic acid
Description
Significance of Chiral Sulfoxides in Asymmetric Transformations
The true power of chiral sulfoxides lies in their application as chiral auxiliaries, ligands, and catalysts in asymmetric transformations. acs.orgwiley-vch.de A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a chemical reaction to form one enantiomer over the other. The sulfoxide (B87167) group is exceptionally well-suited for this role for several reasons. The sulfur atom is a stable stereocenter due to a high energy barrier to inversion, which can be as high as 38-41 kcal/mol, meaning it does not racemize at room temperature. illinois.eduacs.org
The steric and electronic environment around the chiral sulfur atom can effectively shield one face of a reacting molecule, forcing an incoming reagent to attack from the less hindered direction. acs.org This high degree of stereochemical control is crucial for the synthesis of pharmaceuticals and other biologically active molecules, where often only one enantiomer exhibits the desired therapeutic effect. Furthermore, the sulfoxide group can be readily removed or transformed into other functional groups after the desired stereocenter has been created. rsc.org Chiral sulfoxides also serve as effective ligands in metal-catalyzed asymmetric reactions, further broadening their utility. acs.orgwiley-vch.de
Structural Classification and Nomenclature of Sulfinyl-Substituted Carboxylic Acids
Sulfinyl-substituted carboxylic acids are classified based on the relative positions of the sulfinyl and carboxyl groups. The compound 2-(butane-1-sulfinyl)pentanoic acid is an example of an α-sulfinyl carboxylic acid, where the sulfinyl group is attached to the carbon atom adjacent (the α-carbon) to the carboxyl group.
The nomenclature of these compounds follows the systematic rules set by the International Union of Pure and Applied Chemistry (IUPAC). For This compound :
The parent carboxylic acid is pentanoic acid, indicating a five-carbon chain with a carboxyl group. wikipedia.orgfoodb.ca
The carboxyl carbon is designated as position 1.
A "butane-1-sulfinyl" group is a substituent on the main chain. The "butane-1-" prefix indicates a butyl group attached to the sulfur atom at the butyl group's position 1.
The number "2-" preceding the substituent name indicates that the entire butane-1-sulfinyl group is attached to the second carbon of the pentanoic acid chain.
The chirality at the sulfur atom is designated by the (R) or (S) descriptor, which would require knowledge of the specific enantiomer being described.
Table 1: Structural and General Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₈O₃S |
| Molecular Weight | 206.30 g/mol |
| Structure | |
| Functional Groups | Carboxylic Acid, Sulfoxide |
| Chirality | Chiral at the sulfur atom and the α-carbon |
Historical Context of Research on Sulfinyl-Containing Chiral Building Blocks
The journey of chiral sulfoxides in organic synthesis is a rich one. The first resolution of an optically active sulfoxide was achieved in 1926, which was a landmark discovery that confirmed the non-planar, tetrahedral geometry of the sulfur atom in these compounds. rsc.org
A pivotal moment in the practical application of chiral sulfoxides came in 1962 with the development of the Andersen synthesis. illinois.edu This method provided a reliable way to prepare enantiomerically pure sulfoxides. The process involves the reaction of a sulfinyl chloride with a chiral alcohol, such as (-)-menthol, to form a mixture of diastereomeric sulfinates. wiley-vch.deillinois.edu These diastereomers can be separated by crystallization, and subsequent reaction with an organometallic reagent proceeds with inversion of configuration at the sulfur center to yield an enantiopure sulfoxide. illinois.edu
Later, the Pfitzner-Moffatt oxidation, first reported in 1963, utilized dimethyl sulfoxide (DMSO) as an oxidant, showcasing the reactivity of the sulfinyl group. wikipedia.orgdrugfuture.com While not an asymmetric synthesis itself, it laid groundwork for understanding sulfoxide chemistry. Throughout the latter half of the 20th century and into the 21st, the use of chiral sulfoxides as auxiliaries in a vast array of asymmetric reactions, including aldol (B89426) condensations, Michael additions, and Diels-Alder reactions, has been extensively developed and reviewed, cementing their status as powerful tools in stereoselective synthesis. acs.orgnih.gov
Table 2: Key Historical Developments in Chiral Sulfoxide Chemistry
| Year | Development | Significance |
| 1926 | First resolution of an optically active sulfoxide. | Confirmed the stereochemically stable, non-planar nature of the sulfinyl group. rsc.org |
| 1962 | The Andersen Synthesis. | Provided the first practical and widely applicable method for the synthesis of enantiomerically pure sulfoxides from diastereomeric sulfinates. illinois.edu |
| 1963 | Pfitzner-Moffatt Oxidation. | Established the use of DMSO as a key oxidant in organic synthesis, highlighting the reactivity of the sulfoxide functional group. wikipedia.orgdrugfuture.com |
| 1980s-Present | Widespread use as chiral auxiliaries. | Chiral sulfoxides become a cornerstone of asymmetric synthesis, enabling the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov |
Properties
CAS No. |
1554860-09-1 |
|---|---|
Molecular Formula |
C9H18O3S |
Molecular Weight |
206.3 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Butane 1 Sulfinyl Pentanoic Acid
Enantioselective Synthesis through Asymmetric Oxidation of Sulfides
The most direct approach to chiral 2-(butane-1-sulfinyl)pentanoic acid is the asymmetric oxidation of its prochiral sulfide (B99878) precursor, 2-(butylthio)pentanoic acid. This transformation can be achieved with high enantioselectivity using various catalytic systems. rsc.orgacs.org
Ligand-Accelerated Catalytic Oxidation Systems
Transition metal complexes, when coordinated with chiral ligands, can effectively catalyze the enantioselective oxidation of sulfides to sulfoxides. acs.org Vanadium and titanium complexes are commonly employed for this purpose. For the oxidation of sulfides, chiral vanadium-salan complexes have demonstrated high efficiency and enantioselectivity, often providing the sulfoxide (B87167) with a predictable configuration. acs.org
A representative system for such transformations involves a chiral vanadium catalyst and an oxidant like hydrogen peroxide. The enantioselectivity of these reactions is highly dependent on the structure of the chiral ligand and the reaction conditions.
Table 1: Representative Ligand-Accelerated Catalytic Oxidation of a Model Sulfide
| Catalyst/Ligand | Oxidant | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) |
| Vanadium-Salan Complex | H₂O₂ | CH₂Cl₂ | 0 | 85-95 |
| Chiral Ti-salen | Urea-H₂O₂ | CH₂Cl₂ | 25 | 92-99 |
Note: Data is representative of the oxidation of alkyl aryl sulfides and serves as a model for the synthesis of this compound.
Enzymatic and Whole-Cell Biocatalytic Approaches
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral sulfoxides. acsgcipr.org Enzymes such as cyclohexanone (B45756) monooxygenase (CHMO) and lipoprotein lipase (B570770) can catalyze the oxidation of sulfides with excellent enantioselectivity. nih.gov Whole-cell systems, utilizing various bacterial and fungal strains, are also effective. For instance, Pseudomonas monteilii has been used to oxidize aryl alkyl sulfides to sulfoxides with high yields and enantiomeric excess.
A particularly relevant method is the enzymatic kinetic resolution of α-sulfinyl esters, which are structurally analogous to the target molecule. In this process, a racemic mixture of the α-sulfinyl ester is treated with a lipase, which selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid in high enantiomeric purity. nih.gov
Table 2: Enzymatic Resolution of a Model α-Sulfinyl Ester
| Enzyme | Substrate | Solvent | Enantiomeric Excess (ee %) of Recovered Ester | Enantiomeric Excess (ee %) of Acid Product |
| Lipoprotein lipase from Burkholderia sp. | Racemic ethyl 2-(phenylsulfinyl)acetate | Phosphate buffer/Toluene | >99 | >99 |
This data for a model compound illustrates the potential for high enantioselectivity in the enzymatic resolution of substrates similar to this compound.
Chiral Auxiliary-Directed Asymmetric Sulfoxidation
In this strategy, a chiral auxiliary is temporarily attached to the sulfide precursor, directing the oxidation to one of the two diastereotopic faces of the sulfur atom. wikipedia.org Following the diastereoselective oxidation, the auxiliary is removed to yield the enantiomerically enriched sulfoxide. Common chiral auxiliaries include those derived from amino acids, camphor, and pseudoephedrine. wikipedia.orgresearchgate.net
For a carboxylic acid-containing sulfide like 2-(butylthio)pentanoic acid, the chiral auxiliary could be attached via an ester or amide linkage. The steric bulk and conformational rigidity of the auxiliary control the approach of the oxidizing agent.
Diastereoselective Synthesis via Chiral Pool Strategies
The chiral pool strategy utilizes readily available enantiopure starting materials to synthesize the target molecule. For this compound, a possible approach involves the use of a chiral sulfinate ester, such as a menthyl sulfinate. The reaction of an organometallic reagent derived from the pentanoic acid moiety with a diastereomerically pure sulfinate would proceed with inversion of configuration at the sulfur atom, a process known as the Andersen synthesis. This method allows for the predictable formation of one diastereomer of the final product.
Resolution of Racemic this compound Stereoisomers
When an enantioselective synthesis is not employed, the resulting racemic mixture of this compound can be separated into its constituent enantiomers through resolution.
Classical Diastereomeric Salt Formation
Given that this compound is a carboxylic acid, it can be resolved by forming diastereomeric salts with a chiral base. libretexts.org Commonly used resolving agents include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic chiral amines such as (R)- or (S)-1-phenylethanamine. libretexts.org
The process involves reacting the racemic acid with an enantiomerically pure chiral base to form a mixture of two diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org Once separated, the pure enantiomer of the acid can be recovered by treatment with a strong acid to break the salt.
Table 3: Common Chiral Resolving Agents for Carboxylic Acids
| Chiral Resolving Agent | Type |
| (+)-Cinchonine | Chiral Base |
| (-)-Strychnine | Chiral Base |
| (R)-(+)-1-Phenylethylamine | Chiral Base |
| (S)-(-)-1-Phenylethylamine | Chiral Base |
| L-Tartaric acid | Chiral Acid (for resolving basic compounds) |
The choice of resolving agent and solvent system is crucial for achieving efficient separation and is often determined empirically.
Stereochemical Analysis and Structural Characterization of 2 Butane 1 Sulfinyl Pentanoic Acid
Determination of Absolute and Relative Configuration
The unambiguous assignment of the absolute and relative configuration of the four possible stereoisomers of 2-(butane-1-sulfinyl)pentanoic acid—(2R,SR), (2S,RS), (2R,RS), and (2S,SR)—is fundamental. The absolute configuration at the chiral carbon can often be established through stereoselective synthesis starting from a chiral precursor of known configuration, such as an enantiopure amino acid. The absolute configuration of the sulfinyl group is typically determined by asymmetric oxidation of a corresponding prochiral sulfide (B99878) or by stereospecific nucleophilic substitution on a chiral sulfinate.
The relative configuration between the two stereocenters can be deduced using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. The through-space Nuclear Overhauser Effect (NOE) can provide information about the spatial proximity of protons on the two stereocenters, which can be correlated to a specific diastereomer. Furthermore, comparison of the NMR spectra with those of structurally related compounds of known stereochemistry can aid in the assignment. Chiroptical methods, such as Vibrational Circular Dichroism (VCD), can also be powerful tools for determining the absolute configuration in solution by comparing experimental spectra with those predicted by quantum chemical calculations.
Methods for Enantiomeric Excess and Diastereomeric Ratio Determination
The determination of the enantiomeric excess (ee) and diastereomeric ratio (dr) is critical for characterizing the stereochemical purity of a sample of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of the stereoisomers of this compound. The choice of the chiral stationary phase (CSP) is paramount for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, and macrocyclic glycopeptide-based CSPs have shown broad applicability for the resolution of chiral sulfoxides and carboxylic acids.
The separation relies on the differential formation of transient diastereomeric complexes between the enantiomers/diastereomers and the chiral selector of the CSP. The elution order of the stereoisomers can sometimes be predicted based on the nature of the interactions, but is often determined empirically. By analyzing the peak areas in the chromatogram, both the diastereomeric ratio and the enantiomeric excess of each diastereomer can be accurately calculated.
Table 1: Illustrative Chiral HPLC Separation of a Structurally Similar β-Sulfinyl Carboxylic Acid
| Parameter | Value |
| Analyte | 3-(phenylsulfinyl)propanoic acid |
| Chiral Stationary Phase | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic acid (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R-enantiomer) | 12.5 min |
| Retention Time (S-enantiomer) | 15.2 min |
| Separation Factor (α) | 1.22 |
| Resolution (Rs) | 2.1 |
| This table presents hypothetical data for a structurally related compound to illustrate the technique, as specific data for this compound is not publicly available. |
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
NMR spectroscopy in conjunction with chiral solvating agents (CSAs) or chiral shift reagents (CSRs) provides a powerful method for determining the enantiomeric excess of this compound. Chiral solvating agents form diastereomeric complexes with the enantiomers in solution, leading to the differentiation of otherwise isochronous signals in the NMR spectrum. The integration of these separated signals allows for the quantification of the enantiomeric ratio.
Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can also be employed. These paramagnetic complexes induce large chemical shift changes in the substrate, with the magnitude of the shift being dependent on the proximity and orientation of the interacting nuclei. This often leads to the resolution of enantiomeric signals.
Table 2: Illustrative ¹H NMR Data for Enantiomeric Excess Determination of a β-Sulfinyl Ester using a Chiral Solvating Agent
| Analyte | Chiral Solvating Agent | Observed Proton | Chemical Shift (δ) of Diastereomeric Complexes (ppm) | Δδ (ppm) |
| Methyl 3-(phenylsulfinyl)propionate | (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | -OCH₃ | 3.65 (R-sulfoxide), 3.62 (S-sulfoxide) | 0.03 |
| α-CH₂ | 2.80 (R-sulfoxide), 2.75 (S-sulfoxide) | 0.05 | ||
| This table presents hypothetical data for a structurally related compound to illustrate the technique, as specific data for this compound is not publicly available. |
Conformational Analysis and Stereoelectronic Effects on Structure
Stereoelectronic effects, particularly those involving the sulfinyl group, play a crucial role in determining the most stable conformations. The anomeric effect, which involves the interaction of a lone pair on an oxygen atom with an adjacent anti-periplanar σ* orbital, can influence the geometry around the S-C bonds. Furthermore, the gauche effect, which often favors a gauche arrangement of electronegative substituents, can also be significant. Computational modeling, in conjunction with NMR spectroscopic data such as coupling constants and NOE measurements, is essential for elucidating the preferred conformations in solution.
X-ray Crystallography for Solid-State Stereostructure Elucidation
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. Obtaining a suitable single crystal of this compound or one of its stereoisomers would provide precise information on bond lengths, bond angles, and torsion angles. This data would unequivocally establish the relative configuration of the two stereocenters and reveal the preferred conformation in the crystalline state.
The solid-state structure is influenced by intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and dipole-dipole interactions of the sulfoxide (B87167) moiety, which can lead to specific packing arrangements in the crystal lattice.
Table 3: Illustrative X-ray Crystallographic Data for a Simple Acyclic Chiral Sulfoxide
| Parameter | Value |
| Compound | (R)-Methyl p-tolyl sulfoxide |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 5.89 Å, b = 7.65 Å, c = 18.23 Å |
| S-O Bond Length | 1.49 Å |
| S-C(methyl) Bond Length | 1.81 Å |
| S-C(tolyl) Bond Length | 1.78 Å |
| O-S-C(methyl) Angle | 106.5° |
| O-S-C(tolyl) Angle | 107.2° |
| C(methyl)-S-C(tolyl) Angle | 98.9° |
| This table presents data for a related compound to illustrate the type of information obtained from X-ray crystallography, as specific data for this compound is not publicly available. |
Reactivity Profiles and Mechanistic Investigations of 2 Butane 1 Sulfinyl Pentanoic Acid
Potential as a Chiral Auxiliary and Ligand Precursor
The presence of a stereogenic center at the sulfur atom and an adjacent carboxylic acid functionality suggests that 2-(butane-1-sulfinyl)pentanoic acid could theoretically serve as a chiral auxiliary. In principle, the chiral sulfinyl group could influence the stereochemical outcome of reactions at the alpha-carbon or at the carboxylic acid group. However, no specific studies demonstrating its application in this capacity have been identified. Similarly, its potential as a precursor for chiral ligands used in asymmetric catalysis is plausible but remains undocumented in the available literature.
Plausible Transformations of the Carboxylic Acid Functionality
Esterification and Amidation Reactions:The carboxylic acid group of this compound is expected to undergo standard esterification and amidation reactions.
Esterification: Reaction with an alcohol in the presence of an acid catalyst would likely yield the corresponding ester. wikipedia.org The specific conditions (catalyst, temperature, reaction time) and yields for this particular substrate are not documented.
Amidation: Activation of the carboxylic acid (e.g., to an acyl chloride or with a coupling agent) followed by reaction with an amine would be the standard route to the corresponding amide. nih.gov Again, specific protocols and outcomes for this compound are not available.
Reduction to Alcohols and Aldehydes
The reduction of the carboxylic acid moiety in this compound to the corresponding alcohol or aldehyde presents a significant chemoselectivity challenge due to the presence of the reducible sulfoxide (B87167) group.
Reduction to Primary Alcohols:
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols. britannica.comlibretexts.org However, LiAlH₄ also readily reduces sulfoxides to sulfides. Therefore, its use would likely result in the formation of 2-(butylthio)pentan-1-ol rather than the desired sulfinyl alcohol.
More selective reagents are required to preserve the chiral sulfinyl group. While sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids, certain catalytic systems have been developed for the deoxygenation of sulfoxides that are intentionally chemoselective, leaving other functional groups like esters and even carboxylic acids intact. researchgate.netorganic-chemistry.org For instance, systems like MnBr(CO)₅/PhSiH₃ have shown high efficiency in reducing sulfoxides without affecting other reducible groups. rsc.org This suggests that achieving the selective reduction of the carboxylic acid in this compound requires careful choice of reagents that favor carboxyl group reduction over sulfoxide deoxygenation, a non-trivial synthetic problem.
Reduction to Aldehydes:
The direct reduction of carboxylic acids to aldehydes is a challenging transformation, as aldehydes are typically more reactive than their parent acids and are prone to over-reduction to the alcohol. britannica.comlibretexts.org Modern methods, such as visible-light photoredox catalysis using hydrosilanes, have emerged for this selective conversion, showing tolerance for a wide range of functional groups. rsc.org Another approach involves the in-situ generation of the Schwartz reagent (Cp₂Zr(H)Cl), which has been effective in reducing amides to aldehydes with high chemoselectivity. organic-chemistry.org Adapting these methods to α-sulfinyl carboxylic acids like this compound could potentially yield the corresponding aldehyde, 2-(butane-1-sulfinyl)pentanal, provided the sulfoxide group remains inert under the reaction conditions.
Stereocontrolled Reactions Mediated by this compound
The chiral sulfinyl group is a cornerstone of asymmetric synthesis, acting as a powerful controller of stereochemistry. researchgate.netnih.gov For reactions involving the α-carbon, such as aldol (B89426) and Michael additions, the parent carboxylic acid would typically be converted to an ester to facilitate the formation of a stable enolate.
Diastereoselective Aldol and Michael Additions
The enolate derived from an ester of this compound can undergo highly diastereoselective aldol and Michael additions. The stereochemical outcome is dictated by the formation of a rigid, chelated transition state involving the lithium cation, the enolate oxygen, and the sulfoxide oxygen.
Aldol Additions: The reaction of the lithium enolate of a chiral α-sulfinyl ester with an aldehyde proceeds through a well-ordered, six-membered ring transition state. This arrangement forces the aldehyde's substituent (R) to adopt a pseudo-equatorial position to minimize steric hindrance, leading to a predictable stereochemical outcome at the two newly formed stereocenters. Research on related systems has consistently shown high levels of diastereoselectivity. msu.educapes.gov.br
Michael Additions: In a similar fashion, the conjugate addition of the enolate of a this compound ester to an α,β-unsaturated system is expected to exhibit high diastereoselectivity. The chiral sulfinyl group directs the approach of the Michael acceptor, leading to the preferential formation of one diastereomer. Studies on analogous dienyl bis-sulfoxides have demonstrated their effectiveness as Michael acceptors, achieving excellent stereocontrol. researchgate.net The addition of organometallic reagents to chiral N-sulfinyl imines, a related transformation, also proceeds with high diastereoselection, further underscoring the directing power of the sulfinyl group. rsc.orgacs.org
Table 1: Representative Diastereoselective Additions using Chiral Sulfoxide Analogs This table presents data from analogous systems to illustrate the expected reactivity and selectivity.
| Reaction Type | Sulfinyl Compound Type | Electrophile | Key Conditions | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|
| Aldol Addition | Chiral α-Sulfinyl Ester | Benzaldehyde | LDA, THF, -78 °C | >95:5 | msu.edu |
| Michael Addition | Dienyl Bis-Sulfoxide | Methylcopper Reagent | Chelating Conditions | Complete Reversal of Stereoselectivity | researchgate.net |
| Imin-Aldol Addition | Chiral N-Sulfinyl Imine | Propargylmagnesium Bromide | THF or DCM | >95:5 (Solvent Dependent) | acs.org |
Stereoselective Cycloaddition Reactions
The sulfinyl group is also a powerful stereodirecting element in cycloaddition reactions. While the parent acid is not typically used directly, a derivative such as a vinyl sulfoxide can act as a chiral dienophile or dipolarophile.
In Diels-Alder reactions, a vinyl sulfoxide derived from this compound would react with a diene. The facial selectivity of the cycloaddition is controlled by the chiral sulfoxide, which blocks one face of the double bond, forcing the diene to approach from the less hindered side. This leads to the formation of a cycloadduct with high diastereomeric purity. For example, reactions of dichloroketene (B1203229) with vinyl sulfoxides have been shown to be highly stereospecific. acs.org Similarly, vinyl sulfoxides have been successfully employed as stereochemical controllers in intermolecular Pauson-Khand reactions, a [2+2+1] cycloaddition, to produce complex cyclopentanoids with high diastereoselectivity (de = 86–>96%). nih.gov
The stereospecificity arises from the electronic interaction between the C=C double bond and the S=O bond, which influences the trajectory of the incoming reactant. nih.gov
Chiral Induction in Organometallic Catalysis
The use of chiral sulfoxides as ligands in transition metal-catalyzed asymmetric reactions is a well-established and burgeoning field. thieme-connect.comnih.gov The this compound molecule possesses two potential coordination sites: the "hard" sulfoxide oxygen and the "hard" carboxylate oxygen. This structure, however, may not be ideal for forming the stable, rigid chelate rings often required for effective asymmetric catalysis.
More commonly, highly successful chiral sulfoxide ligands pair the sulfoxide with a "soft" donor atom, such as phosphorus, nitrogen, or an alkene. acs.orgrsc.org For instance, chiral bis-sulfoxide ligands have been used in rhodium-catalyzed asymmetric 1,4-additions of arylboronic acids to cyclic enones, achieving excellent enantioselectivity (up to 99% ee). organic-chemistry.org The sulfoxide's ability to form stable complexes with transition metals, combined with its defined stereochemistry at sulfur, allows for the creation of a chiral pocket around the metal center, thereby inducing asymmetry in the catalyzed transformation. rsc.org While this compound itself may not be an optimal ligand, its core structure exemplifies the principles of sulfoxide-based chiral induction in catalysis.
Table 2: Examples of Chiral Sulfoxide Ligands in Asymmetric Catalysis This table presents data from analogous systems to illustrate the principles of chiral induction.
| Ligand Type | Metal | Reaction | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Bis-Sulfoxide (p-tol-BINASO) | Rhodium (Rh) | Asymmetric 1,4-Addition | Up to 99% | organic-chemistry.org |
| Sulfoxide-Alkene Hybrid | Rhodium (Rh) | Conjugate Addition | Up to 99% | acs.org |
| o-(N,N-dimethylamino)phenyl vinyl sulfoxide | Cobalt (Co) | Pauson-Khand Reaction | 86–>96% de | nih.gov |
Computational Chemistry and Theoretical Studies of 2 Butane 1 Sulfinyl Pentanoic Acid
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. Applying DFT to 2-(butane-1-sulfinyl)pentanoic acid would enable a detailed analysis of its geometric parameters and electronic properties.
DFT calculations would begin with the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms. This involves minimizing the energy of the system with respect to the positions of the nuclei. For this compound, key parameters of interest would be the bond lengths and angles around the chiral sulfoxide (B87167) group and the carboxylic acid moiety.
Table 1: Predicted Geometric Parameters of this compound from DFT Calculations
| Parameter | Predicted Value |
| S=O Bond Length | ~1.50 Å |
| C-S Bond Length | ~1.80 Å |
| C=O Bond Length (Carboxylic Acid) | ~1.22 Å |
| C-O Bond Length (Carboxylic Acid) | ~1.35 Å |
| O-H Bond Length (Carboxylic Acid) | ~0.97 Å |
| C-S-O Bond Angle | ~106° |
| S-C-C Bond Angle | ~110° |
Note: These are representative values based on DFT calculations of similar sulfoxide-containing compounds and may vary depending on the specific level of theory and basis set used.
Prediction of Spectroscopic Properties and Conformational Landscapes
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. For this compound, computational methods can forecast its infrared (IR), nuclear magnetic resonance (NMR), and circular dichroism (CD) spectra.
Frequency calculations based on the optimized geometry can predict the vibrational modes of the molecule, which correspond to the absorption peaks in an IR spectrum. This allows for the assignment of specific spectral features to the stretching and bending of particular bonds, such as the characteristic S=O stretch of the sulfoxide and the C=O and O-H stretches of the carboxylic acid.
NMR chemical shifts can be calculated to aid in the structural elucidation of the molecule. Theoretical predictions of ¹H and ¹³C NMR spectra can help assign signals to specific protons and carbon atoms in the molecule, which is particularly useful for complex structures.
Given that this compound is chiral, predicting its chiroptical properties, such as the circular dichroism spectrum, is of great interest. CD spectroscopy is highly sensitive to the stereochemistry of a molecule, and theoretical predictions can help correlate the observed CD spectrum with the absolute configuration of the chiral center at the sulfur atom.
The flexibility of the butyl and pentanoic acid chains means that this compound can exist in multiple conformations. Computational methods can be used to explore the conformational landscape, identifying the different low-energy conformers and the energy barriers between them. This provides a more complete picture of the molecule's behavior in solution.
Transition State Modeling for Reaction Pathways
Understanding the mechanisms of chemical reactions is a fundamental goal of chemistry. Transition state theory, in conjunction with computational methods, allows for the modeling of reaction pathways and the calculation of activation energies. For this compound, this could involve studying its synthesis, decomposition, or reactions with other molecules.
For example, the oxidation of the corresponding sulfide (B99878) to form the sulfoxide could be modeled. By locating the transition state structure for this reaction, the activation energy can be calculated, providing insight into the reaction kinetics. Similarly, the thermal elimination of the sulfoxide to form an alkene (a syn-elimination reaction) is a classic reaction of sulfoxides, and its mechanism could be investigated computationally.
The role of the carboxylic acid group in mediating or participating in reactions can also be explored. For instance, intramolecular hydrogen bonding between the carboxylic acid proton and the sulfoxide oxygen could influence the molecule's reactivity. Transition state modeling can quantify the energetic effects of such interactions.
Molecular Dynamics Simulations of Intermolecular Interactions
While quantum mechanical calculations like DFT are excellent for studying individual molecules, molecular dynamics (MD) simulations are better suited for investigating the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movements of atoms and molecules over time, governed by a force field that describes the interactions between them.
For this compound, MD simulations could be used to study its interactions with solvent molecules. This would provide insights into its solubility and the structure of the solvent shell around the molecule. The hydrogen bonding capabilities of both the sulfoxide and carboxylic acid groups would be of particular interest in this context.
Furthermore, MD simulations can be used to study the aggregation behavior of this compound molecules. By simulating a system containing many such molecules, it is possible to observe whether they tend to form dimers or larger aggregates, and to characterize the nature of the intermolecular forces holding these assemblies together. This is particularly relevant for understanding the macroscopic properties of the compound.
Derivatives and Analogs of 2 Butane 1 Sulfinyl Pentanoic Acid
Synthesis and Stereochemical Purity of Ester and Amide Derivatives
The carboxylic acid group of 2-(butane-1-sulfinyl)pentanoic acid serves as a versatile handle for the synthesis of ester and amide derivatives. These transformations are crucial for altering the compound's polarity, steric bulk, and potential for intermolecular interactions.
Standard esterification procedures, such as the Fischer-Speier esterification involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid, can be employed to produce the corresponding esters. researchgate.netquora.comyoutube.com The general reaction is as follows:
R-COOH + R'-OH ⇌ R-COOR' + H₂O
Similarly, amide derivatives can be synthesized by reacting this compound with primary or secondary amines. This is often facilitated by coupling agents that activate the carboxylic acid, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form an active intermediate that readily reacts with the amine. researchgate.netorganic-chemistry.orgnih.gov One-pot methods using reagents like thionyl chloride have also been developed for the efficient synthesis of amides from carboxylic acids and amines. researchgate.net
A critical aspect of these derivatization reactions is the preservation or controlled manipulation of the stereochemistry at the chiral sulfur center and the adjacent carbon atom. The reaction conditions must be carefully selected to avoid epimerization. For instance, in peptide synthesis, which involves amide bond formation, racemization can be a significant side reaction. nih.gov The use of specific coupling reagents and additives, such as Hydroxybenzotriazole (HOBt), can help to suppress this.
The stereochemical purity of the resulting ester and amide derivatives is typically assessed using chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC), which can separate the different diastereomers.
Table 1: Representative Ester and Amide Derivatives of this compound
| Derivative Name | Structure | R' Group (for Esters) / Amine (for Amides) |
| Methyl 2-(butane-1-sulfinyl)pentanoate | Methanol | |
| Ethyl 2-(butane-1-sulfinyl)pentanoate | Ethanol | |
| N-benzyl-2-(butane-1-sulfinyl)pentanamide | Benzylamine | |
| N,N-diethyl-2-(butane-1-sulfinyl)pentanamide | Diethylamine |
Structural Modifications to the Butane (B89635) and Pentanoic Acid Moieties
Alterations to the n-butyl group attached to the sulfur atom and the pentanoic acid backbone of the molecule can lead to a wide array of analogs with different lipophilicities and steric profiles.
Modifications to the butane moiety can include varying the chain length (e.g., replacing butane with ethane, hexane, etc.) or introducing branching (e.g., using an isobutyl or tert-butyl group instead of n-butyl). wikipedia.org The synthesis of such analogs would typically start from the corresponding alkyl thiol, which is then used to generate the sulfinyl chloride precursor.
The pentanoic acid portion of the molecule can also be modified. For instance, the chain length can be extended or shortened to produce homologous series of 2-(butane-1-sulfinyl)alkanoic acids. This can be achieved by starting with different α-halo carboxylic acids in the initial synthesis. Furthermore, functional groups can be introduced into the pentanoic acid chain, although this may require more complex multi-step synthetic routes.
Table 2: Examples of Structural Modifications
| Modification Type | Example Analog Name | Structural Change |
| Butane Moiety Variation | 2-(ethane-1-sulfinyl)pentanoic acid | Butyl group replaced with an ethyl group |
| Butane Moiety Variation | 2-(isobutane-1-sulfinyl)pentanoic acid | n-butyl group replaced with an isobutyl group |
| Pentanoic Acid Moiety Variation | 2-(butane-1-sulfinyl)butanoic acid | Pentanoic acid replaced with butanoic acid |
| Pentanoic Acid Moiety Variation | 2-(butane-1-sulfinyl)hexanoic acid | Pentanoic acid replaced with hexanoic acid |
Preparation of Metal Complexes Utilizing this compound as a Chiral Ligand
The presence of both a chiral sulfoxide (B87167) and a carboxylic acid group makes this compound an attractive candidate for use as a chiral ligand in the synthesis of metal complexes. Chiral sulfoxide ligands have been shown to be effective in a variety of metal-catalyzed asymmetric reactions. unacademy.com The sulfoxide can coordinate to a metal center through either the sulfur or the oxygen atom, and the carboxylate group can also act as a coordinating site, potentially leading to bidentate chelation.
The synthesis of such complexes would typically involve reacting this compound, or its deprotonated carboxylate form, with a suitable metal precursor. Metals such as rhodium and palladium are of particular interest due to their extensive use in catalysis. For example, rhodium(I) and palladium(II) complexes with chiral sulfoxide ligands have been successfully synthesized and characterized. smolecule.comnus.edu.sg
Table 3: Potential Metal Complexes with this compound as a Ligand
| Metal | Potential Complex Structure | Potential Application |
| Rhodium (Rh) | [Rh(2-(butane-1-sulfinyl)pentanoate)(COD)] | Asymmetric hydrogenation |
| Palladium (Pd) | [Pd(2-(butane-1-sulfinyl)pentanoate)₂(Cl)₂] | Asymmetric C-C bond formation |
| Ruthenium (Ru) | [Ru(2-(butane-1-sulfinyl)pentanoate)₂(bpy)] | Asymmetric transfer hydrogenation |
(Note: COD = 1,5-cyclooctadiene, bpy = 2,2'-bipyridine. The exact structures would require experimental verification.)
Exploration of Sulfonyl and Sulfide (B99878) Analogs for Comparative Studies
To better understand the role of the sulfoxide group in the chemical and biological properties of this compound, the synthesis and study of its corresponding sulfonyl and sulfide analogs are of significant interest.
The sulfonyl analog, 2-(butane-1-sulfonyl)pentanoic acid, can be prepared by the oxidation of the sulfoxide. This oxidation can typically be achieved using stronger oxidizing agents than those used to convert the sulfide to the sulfoxide.
Conversely, the sulfide analog, 2-(butane-1-thio)pentanoic acid, can be synthesized by the reaction of 1-butanethiol (B90362) with a 2-halopentanoic acid.
Table 4: Comparison of Sulfide, Sulfoxide, and Sulfonyl Analogs
| Feature | 2-(butane-1-thio)pentanoic acid | This compound | 2-(butane-1-sulfonyl)pentanoic acid |
| Sulfur Oxidation State | -2 | 0 | +2 |
| Chirality at Sulfur | No | Yes | No |
| Polarity | Low | Intermediate | High |
| Hydrogen Bond Acceptor Ability | Low | High | High |
| Synthesis | From 1-butanethiol and a 2-halopentanoic acid | Oxidation of the corresponding sulfide | Oxidation of the corresponding sulfoxide |
Applications of 2 Butane 1 Sulfinyl Pentanoic Acid As a Chiral Building Block in Advanced Organic Synthesis
Enantioselective Synthesis of Biologically Relevant Scaffolds (General Methodologies)
The sulfinyl group is an exceptionally effective chiral auxiliary, capable of inducing high levels of stereocontrol in reactions at adjacent or nearby prochiral centers. researchgate.net The utility of 2-(butane-1-sulfinyl)pentanoic acid in this context lies in its bifunctional nature. The chiral sulfoxide (B87167) can direct the stereoselective functionalization of the pentanoic acid chain, while the carboxylic acid moiety provides a handle for further synthetic elaboration or for attachment to a substrate molecule.
General methodologies where a chiral sulfoxide like this compound can be employed include:
Asymmetric Aldol (B89426) Additions: The enolate derived from the carboxylic acid of this compound (or an ester derivative) can undergo highly diastereoselective aldol reactions with aldehydes. The sulfoxide group effectively shields one face of the enolate, directing the incoming electrophile to the opposite face, thus establishing new stereocenters with high fidelity.
Diastereoselective Michael Additions: Similar to aldol reactions, the enolate can participate in conjugate additions to α,β-unsaturated systems. The chiral sulfinyl moiety controls the stereochemistry of the newly formed carbon-carbon bond, leading to enantiomerically enriched products that are precursors to various biologically important scaffolds like substituted butyrolactones. researchgate.net
Asymmetric Diels-Alder Reactions: The sulfinyl group can act as a chiral dienophile or be attached to a diene to control the facial selectivity of [4+2] cycloaddition reactions. This strategy is a powerful tool for constructing complex cyclic systems, as demonstrated in the synthesis of natural products like (+)-royleanone using a sulfinyl quinone. nih.gov After the key stereochemistry-defining step, the auxiliary sulfoxide group can often be removed under mild conditions.
The synthesis of enantiomerically pure amines and their derivatives, which are crucial in medicinal chemistry, can be achieved using chiral sulfinamides. nih.gov By converting the carboxylic acid of this compound to an amide and then performing transformations, it could serve as a precursor to valuable chiral amine building blocks.
Utilization in Asymmetric Catalysis for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Chiral sulfoxides are not only used stoichiometrically as auxiliaries but have also found significant application in asymmetric catalysis, primarily as chiral ligands for transition metals. illinois.eduacs.org The sulfur and oxygen atoms of the sulfinyl group can coordinate to a metal center, creating a well-defined, chiral environment that enables enantioselective transformations.
Potential Roles in Asymmetric Catalysis:
| Catalytic Application | Description | Potential for this compound |
| Chiral Ligand Synthesis | Chiral sulfoxides are precursors to S,N- or S,O-bidentate ligands that are highly effective in palladium- or rhodium-catalyzed reactions. acs.org | The carboxylic acid group can be converted into another coordinating group (e.g., an oxazoline (B21484) or pyridine), creating a bidentate ligand for catalysis. |
| C-C Bond Formation | Chiral sulfoxide ligands have been successfully used in reactions like the asymmetric allylic alkylation and the conjugate addition of aryl boronic acids to enones. illinois.eduacs.org | A ligand derived from this compound could potentially catalyze such reactions, transferring its chirality to the product molecules. |
| C-Heteroatom Bond Formation | Transition metal-catalyzed reactions are a preferred method for forming carbon-heteroatom bonds (e.g., C-N, C-O). nih.gov Chiral ligands are essential for rendering these reactions enantioselective. | A catalyst system incorporating a ligand based on this compound could be explored for the asymmetric amination or etherification of suitable substrates. |
Furthermore, the sulfinyl group itself can direct the functionalization of C-H bonds. Palladium-catalyzed enantioselective C-H alkynylation of 2-(arylsulfinyl)pyridines has been reported as an efficient route to various chiral sulfoxides. acs.org This principle suggests that the sulfinyl group in this compound could be used to direct the catalytic, asymmetric functionalization of its own alkyl chains, creating even more complex and valuable chiral building blocks.
Integration into Multi-Step Synthesis of Complex Natural Products and Analogues
The total synthesis of complex natural products often relies on a strategy that assembles the target molecule from smaller, enantiomerically pure fragments known as chiral building blocks. buchler-gmbh.com The inherent chirality and functional handles of this compound make it a candidate for such a role.
A typical synthetic sequence could involve the following steps:
Coupling: The carboxylic acid of this compound is coupled to a complex molecular fragment.
Stereocontrolled Reaction: The chiral sulfoxide auxiliary directs a key bond-forming reaction, such as a cycloaddition or an alkylation, to create one or more new stereocenters with high diastereoselectivity. A prime example of this strategy is the use of a chiral sulfinyl-p-benzoquinone in a tandem Diels-Alder/sulfoxide elimination sequence to synthesize the diterpene (+)-royleanone. nih.gov
Removal of the Auxiliary: Once its stereodirecting role is complete, the sulfinyl group is removed. This can be achieved through various methods, such as pyrolytic elimination or reductive cleavage, to reveal the final chiral product without the auxiliary.
This "chiral auxiliary" approach allows for the construction of stereochemically complex portions of a target molecule. The reliability and high stereochemical induction associated with sulfoxide chemistry make compounds like this compound potentially valuable assets in the synthetic chemist's toolbox for tackling the challenges of natural product synthesis. researchgate.netnih.gov
Emerging Research Directions and Future Perspectives
Development of Novel Catalytic Systems for its Asymmetric Synthesis
The asymmetric oxidation of prochiral sulfides remains the most direct and atom-economical method for synthesizing enantiopure sulfoxides like 2-(butane-1-sulfinyl)pentanoic acid. wiley-vch.de Current research is intensely focused on creating more efficient, selective, and sustainable catalytic systems.
Metal-Based Catalysts: Transition metal complexes are at the forefront of this research. Titanium-based catalysts, particularly those complexed with chiral diols, have shown considerable promise. For instance, titanium complexes of 1,2-diarylethane-1,2-diols have been investigated for the enantioselective oxidation of various sulfides. nih.gov The substitution on the aryl ring of the diol ligand significantly impacts enantioselectivity, with electron-donating or electron-withdrawing groups sometimes decreasing the enantiomeric excess (ee). nih.gov However, specific ligands, such as 1,2-di(4-t-butyl)phenyl-1,2-diol, have yielded high ee's for certain sulfide (B99878) classes. nih.gov Chiral Salen-type ligands complexed with metals like Titanium(IV) and Iron(III) are also effective, often using green oxidants like aqueous hydrogen peroxide (H₂O₂). libretexts.orgacs.org Recent developments include chiral manganese porphyrin complexes that utilize molecular recognition sites to achieve high enantioselectivity (up to 99% ee) for diaryl sulfoxides through non-covalent interactions like hydrogen bonding. acs.org
| Catalyst System | Ligand Type | Oxidant | Substrate Type | Achieved Enantioselectivity (ee) | Reference |
| Titanium (IV) | Chiral 1,2-diarylethane-1,2-diols | Cumene hydroperoxide | Aryl methyl/benzyl sulfides | Up to 99% | nih.gov |
| Titanium (IV) | Salen | Urea hydrogen peroxide (UHP) / H₂O₂ | Alkyl aryl sulfides | 92-99% | libretexts.org |
| Iron (III) | Salan | H₂O₂ in water | General sulfides | High (TON up to 8000) | libretexts.org |
| Ruthenium (II) | Chiral-at-metal complex | m-CPBA | 2-(isopropylthio)benzoic acid | 98% | rsc.org |
| Manganese | Chiral porphyrin | Iodosylbenzene | Diaryl sulfides | Up to 99% | acs.org |
Biocatalysis: Enzyme-catalyzed reactions are a rapidly growing area due to their high selectivity and environmentally benign nature. nih.gov Enzymes such as cyclohexanone (B45756) monooxygenase (CHMO), a type of Baeyer-Villiger monooxygenase (BVMO), effectively catalyze the oxidation of prochiral thioethers to chiral sulfoxides with excellent enantioselectivity. libretexts.orgacsgcipr.orgcapes.gov.br These biocatalytic systems often use molecular oxygen as the ultimate oxidant, making them highly sustainable. acsgcipr.org Recent unconventional approaches include using reductive enzymes, like methionine sulfoxide (B87167) reductase (Msr), for the kinetic resolution of racemic sulfoxides to yield enantiopure products. nih.govalmacgroup.com
Advanced Spectroscopic Techniques for in situ Reaction Monitoring
To optimize reaction conditions, improve yield, and ensure safety, real-time monitoring of the synthesis process is crucial. Advanced spectroscopic techniques are being increasingly integrated into chemical manufacturing for in situ analysis, eliminating the need for traditional sampling and offline analysis.
For the synthesis of this compound, these techniques can provide invaluable data on reaction kinetics, catalyst stability, and the formation of intermediates or byproducts.
Raman Spectroscopy: Raman spectroscopy is particularly well-suited for in situ monitoring. mdpi.com Its low sensitivity to water, the flexibility of fiber optic probes, and its non-destructive nature make it ideal for analyzing reactions in real-time. mdpi.comaiche.org It can be used to track the concentration of the sulfide starting material, the sulfoxide product, and any over-oxidized sulfone byproduct by monitoring characteristic vibrational bands. researchgate.netresearchgate.net This allows for precise determination of the reaction endpoint, preventing unwanted side reactions and ensuring product quality. aiche.org The technique is applicable across various reactor types, from traditional batch reactors to modern continuous flow systems. nih.gov
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for reaction monitoring and structural elucidation. While traditionally an offline technique, advancements in flow-NMR cells and benchtop spectrometers are making in situ NMR more accessible. For chiral molecules like sulfoxides, NMR, in conjunction with chiral shift reagents, can be used not only to monitor reaction progress but also to determine the enantiomeric excess of the product directly in the reaction mixture. rsc.orgacs.org This provides immediate feedback on the catalyst's performance and the stereochemical outcome of the reaction. acs.orgcapes.gov.br
Machine Learning and AI in the Design and Optimization of Synthesis Pathways
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize how chemical syntheses are designed and optimized. These computational tools can analyze vast datasets to identify patterns and predict outcomes, accelerating the discovery of new catalysts and reaction conditions. researchgate.netrsc.orgnih.gov
Furthermore, AI algorithms can be coupled with automated reaction platforms to perform high-throughput experimentation. These systems can autonomously vary reaction parameters such as temperature, solvent, and catalyst loading, learn from the results, and iteratively move towards the optimal conditions for yield and enantioselectivity.
| AI/ML Application | Objective | Approach | Potential Impact on Sulfoxide Synthesis | Reference |
| Catalyst Screening | Predict enantioselectivity of new catalysts | Use quantum chemical data to train ML models on catalyst/substrate structures. | Rapid identification of highly selective catalysts from large virtual libraries. | researchgate.netnih.gov |
| Reaction Optimization | Find optimal reaction conditions (T, solvent, etc.) | Combine ML algorithms with high-throughput experimentation (HTE) platforms. | Faster development of high-yield, high-ee synthetic protocols. | nih.gov |
| Substrate Scope Prediction | Determine if a catalyst will be effective for a new substrate | Build classification models based on substrate chemical and geometric descriptors. | Quick assessment of the feasibility of using an existing catalyst for a new target sulfoxide. | nih.gov |
Sustainable and Scalable Production Methods for Chiral Sulfoxides
As demand for enantiopure sulfoxides grows, so does the need for production methods that are not only efficient but also sustainable and scalable.
Biocatalysis for Sustainability: As mentioned, biocatalysis offers a green alternative to traditional chemical synthesis. nih.gov The use of whole-cell biocatalysts or isolated enzymes operates under mild conditions (ambient temperature and pressure, neutral pH) and often in aqueous media, significantly reducing energy consumption and the use of hazardous organic solvents. acs.orgnih.gov Furthermore, the development of biocatalytic processes in unconventional green media, such as ionic liquids (ILs) and deep eutectic solvents (DESs), can enhance enzyme stability and improve both yield and enantioselectivity. nih.govalmacgroup.comkcl.ac.uk
Flow Chemistry for Scalability: Continuous flow chemistry is emerging as a superior alternative to batch processing for scaling up chemical production. technologynetworks.com Reactions are performed in a continuously flowing stream through a reactor, offering significant advantages in heat and mass transfer, safety, and process control. technologynetworks.comacs.org For the synthesis of chiral sulfoxides, a flow process would allow for precise control over reaction temperature and residence time, which is critical for maximizing selectivity and minimizing the formation of the sulfone byproduct. The integration of in situ monitoring (PAT) and automated controls makes flow chemistry particularly suitable for robust, industrial-scale production of compounds like this compound. technologynetworks.com This technology also enables the safe use of hazardous but highly efficient reagents by minimizing the amount present at any given time. technologynetworks.com
Q & A
What are the established synthetic routes for preparing 2-(butane-1-sulfinyl)pentanoic acid, and what are their key reaction conditions?
Methodological Answer:
The sulfinyl group (R-S(=O)-) is typically introduced via oxidation of the corresponding sulfide precursor. For example, (S)-2-amino-5-(2-(methylthio)acetimidamido)pentanoic acid can be oxidized using hydrogen peroxide (H₂O₂) under controlled conditions to yield the sulfinyl derivative . Key considerations include:
- Oxidation Reagents: H₂O₂ (30% aqueous solution) at 0–25°C for 1–4 hours.
- Solvents: Methanol or ethanol to stabilize intermediates.
- Workup: Neutralization with aqueous HCl and purification via recrystallization or column chromatography.
Advanced routes may employ chiral catalysts for stereochemical control.
How is the stereochemistry of the sulfinyl group characterized, and what techniques resolve enantiomeric purity?
Methodological Answer:
The sulfinyl group introduces a chiral center, requiring enantiomeric resolution. Techniques include:
- Chiral HPLC: Use of columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases.
- Circular Dichroism (CD): Confirms absolute configuration by comparing experimental spectra with known standards.
- X-ray Crystallography: Provides definitive structural proof but requires high-purity crystals .
What analytical methods are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies functional groups (e.g., sulfinyl proton at δ 2.5–3.5 ppm; carboxylic acid proton at δ 10–12 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 237.12).
- HPLC: Reverse-phase C18 columns with UV detection at 210–220 nm assess purity (>98% required for biological assays) .
How does the sulfinyl group influence the compound’s reactivity in further functionalization reactions?
Methodological Answer:
The sulfinyl group acts as a directing group and stabilizes adjacent charges, enabling:
- Nucleophilic Substitution: Reacts with alkyl halides at the α-carbon.
- Complexation with Metals: The sulfinyl oxygen can coordinate Mg²⁺ or Zn²⁺ in enzymatic studies, mimicking natural substrates .
- Reduction: Controlled reduction with LiAlH₄ converts the sulfinyl group to thioether, useful in prodrug design.
What strategies mitigate challenges in synthesizing enantiopure sulfinyl derivatives?
Methodological Answer:
- Asymmetric Oxidation: Use Sharpless or Davis conditions with chiral auxiliaries (e.g., (-)-menthol derivatives) .
- Kinetic Resolution: Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer.
- Diastereomeric Salt Formation: React with chiral amines (e.g., brucine) and separate via fractional crystallization.
How can researchers model enzymatic interactions involving this compound?
Methodological Answer:
- Molecular Docking: Software like AutoDock Vina predicts binding to enzymes (e.g., nitric oxide synthase) by aligning the sulfinyl group with Mg²⁺-binding pockets .
- Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (Kd) and stoichiometry.
- Mutagenesis Studies: Replace key residues (e.g., Asp or Glu) in enzyme active sites to assess sulfinyl group interactions.
What are common synthetic byproducts, and how are they identified and removed?
Methodological Answer:
- Over-Oxidation: Sulfone (R-SO₂-) formation due to excess H₂O₂. Detected via MS (higher m/z) and removed by optimizing reaction time .
- Racemization: Occurs at high temperatures. Monitor via chiral HPLC and adjust pH to neutral during synthesis.
- Purification: Use preparative HPLC with gradient elution (water/acetonitrile + 0.1% TFA) .
How does the sulfinyl group affect the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- pH Stability: The sulfinyl group is stable at pH 4–8 but hydrolyzes to sulfonic acid under strongly acidic (pH < 2) or basic (pH > 10) conditions.
- Thermal Stability: Decomposes above 150°C. Store at -20°C in inert atmospheres.
- Light Sensitivity: UV exposure causes racemization; use amber vials for storage.
What computational methods predict the physicochemical properties of sulfinyl-containing compounds?
Methodological Answer:
- DFT Calculations: Gaussian software calculates bond angles, charge distribution, and redox potentials.
- LogP Prediction: Tools like ChemAxon® estimate lipophilicity, critical for bioavailability studies.
- pKa Estimation: Software (e.g., MarvinSketch) predicts carboxylic acid (pKa ~2.5) and sulfinyl proton (pKa ~9.5) .
How can researchers validate the biological activity of this compound in enzyme inhibition assays?
Methodological Answer:
- Enzyme Kinetics: Measure IC₅₀ using fluorogenic substrates (e.g., for nitric oxide synthase).
- Control Experiments: Compare with sulfone and sulfide analogs to isolate sulfinyl-specific effects .
- Cell-Based Assays: Test cytotoxicity (MTT assay) and permeability (Caco-2 model) to assess therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
